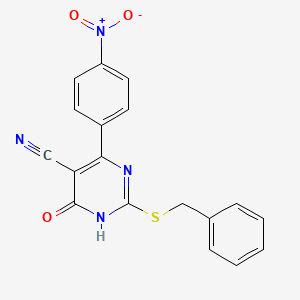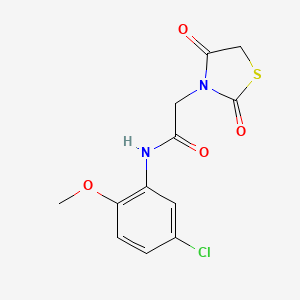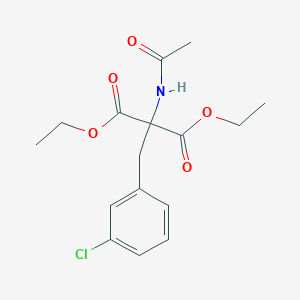
2-(Benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with benzylsulfanyl, nitrophenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzyl mercaptan with a suitable pyrimidine precursor, followed by nitration and subsequent cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and benzylsulfanyl groups play crucial roles in its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carboxamide
- 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-methanol
- 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-ethyl
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-3H-pyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H12N4O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-(4-nitrophenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12N4O3S/c19-10-15-16(13-6-8-14(9-7-13)22(24)25)20-18(21-17(15)23)26-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,21,23) |
InChI Key |
ATFNMPJJDAVFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-methoxyphenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12492429.png)
![3-(3-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12492433.png)

![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate](/img/structure/B12492452.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12492454.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol](/img/structure/B12492459.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide](/img/structure/B12492469.png)
![2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol](/img/structure/B12492472.png)
![N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12492481.png)
![4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12492491.png)
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12492496.png)

![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12492503.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12492518.png)
